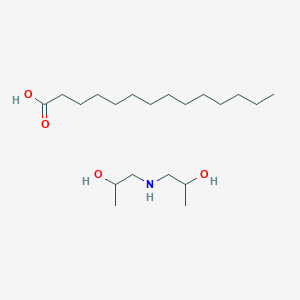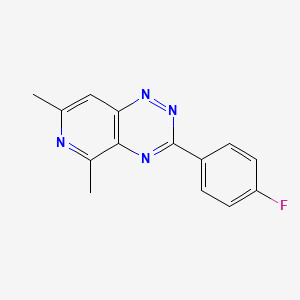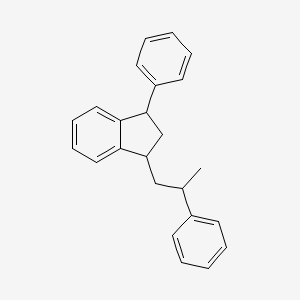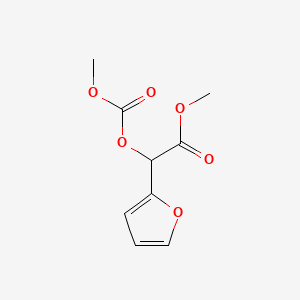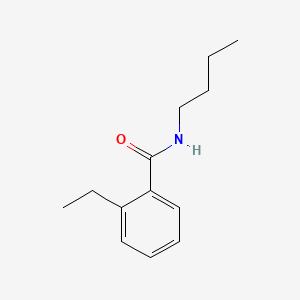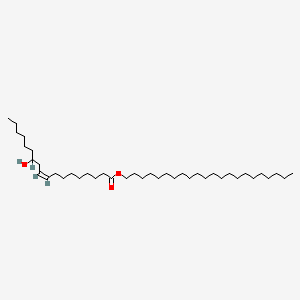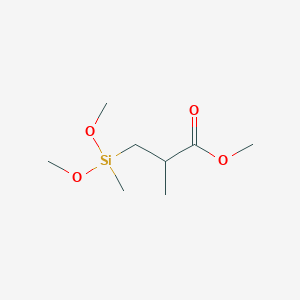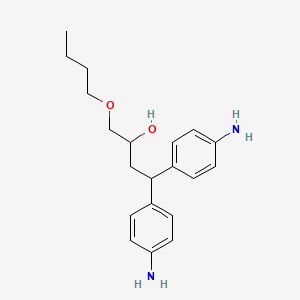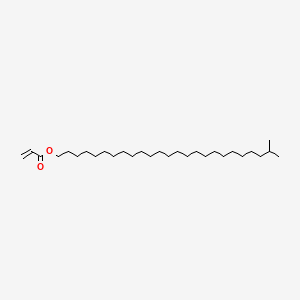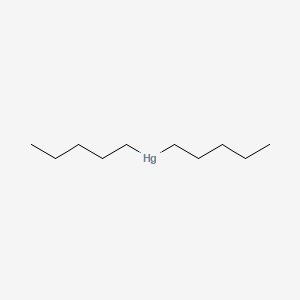![molecular formula C20H42O4 B12660517 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol CAS No. 84788-05-6](/img/structure/B12660517.png)
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol typically involves the reaction of a suitable epoxide with a long-chain alcohol under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and the subsequent nucleophilic attack by the alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would yield an alcohol .
科学研究应用
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology due to its long alkyl chain.
作用机制
The mechanism of action of 3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can affect membrane fluidity and permeability, influencing various cellular processes .
相似化合物的比较
3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol can be compared with other similar compounds such as:
3-[2-Hydroxy-3-(dodecyloxy)propoxy]propanol: This compound has a shorter alkyl chain, which may result in different physical and chemical properties.
3-[2-Hydroxy-3-(hexadecyloxy)propoxy]propanol: This compound has a longer alkyl chain, which may enhance its hydrophobic interactions and affect its solubility and reactivity.
The uniqueness of this compound lies in its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties, making it suitable for various applications .
属性
CAS 编号 |
84788-05-6 |
|---|---|
分子式 |
C20H42O4 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
1-(3-hydroxypropoxy)-3-tetradecoxypropan-2-ol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-18-20(22)19-24-17-14-15-21/h20-22H,2-19H2,1H3 |
InChI 键 |
IDJQJUSXRGFMSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOCC(COCCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


